![molecular formula C23H27NO2S2 B14586594 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione CAS No. 61307-71-9](/img/structure/B14586594.png)
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a bis(phenylsulfanyl)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives with 2,2-bis(phenylsulfanyl)ethyl halides under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylsulfanyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may also play a role in binding to specific sites within biological systems, affecting various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2,2-Bis(phenylselanyl)ethyl]-1-butylpiperidine-2,6-dione
- 4-[2,2-Bis(phenylthio)ethyl]-1-butylpiperidine-2,6-dione
Uniqueness
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Compared to its analogs with phenylselanyl or phenylthio groups, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61307-71-9 |
|---|---|
Molekularformel |
C23H27NO2S2 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
4-[2,2-bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H27NO2S2/c1-2-3-14-24-21(25)15-18(16-22(24)26)17-23(27-19-10-6-4-7-11-19)28-20-12-8-5-9-13-20/h4-13,18,23H,2-3,14-17H2,1H3 |
InChI-Schlüssel |
AZHKMNUSZLUPIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CC(CC1=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


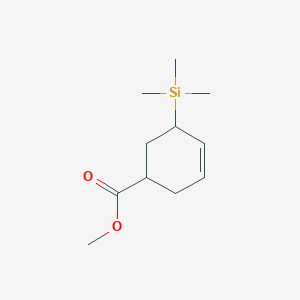

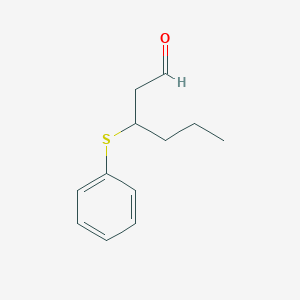
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

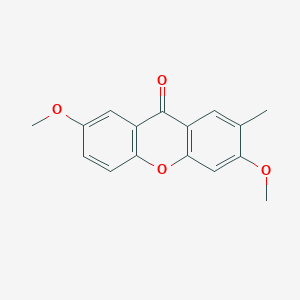

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
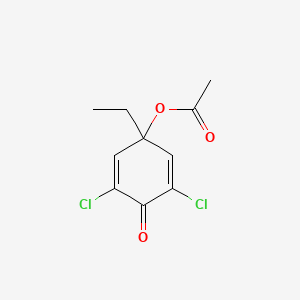
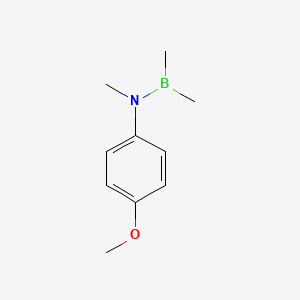

![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
